Cyclo(-D-Tyr-Arg-Gly-Asp-Cys(carboxymethyl)-OH) sulfoxide

GPIIb/IIIa antagonism Platelet aggregation inhibition Integrin αIIbβ3

Cyclo(-D-Tyr-Arg-Gly-Asp-Cys(carboxymethyl)-OH) sulfoxide (CAS 143120-27-8), also designated G4120, is a synthetic cyclic pentapeptide incorporating the Arg-Gly-Asp (RGD) integrin-recognition motif constrained within a sulfoxide-bridged thioether macrocycle. Developed by Genentech and first disclosed in the Journal of Medicinal Chemistry in 1992, this compound acts as a potent, reversible antagonist of the platelet glycoprotein IIb/IIIa (αIIbβ3) integrin receptor, thereby blocking fibrinogen binding and inhibiting platelet aggregation.

Molecular Formula C26H36N8O11S
Molecular Weight 668.7 g/mol
CAS No. 143120-27-8
Cat. No. B127153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo(-D-Tyr-Arg-Gly-Asp-Cys(carboxymethyl)-OH) sulfoxide
CAS143120-27-8
Synonymscyclo(S-acetyl-tyrosyl-arginyl-glycyl-aspartyl-cysteinyl-OH) (sulfoxide)
cyclo-S-Ac-Tyr-Arg-Gly-Asp-Cys-OH (sulfoxide)
cyclo-S-Ac-Tyr-RGD-Cys-OH (sulfoxide)
G 4120
G-4120
Molecular FormulaC26H36N8O11S
Molecular Weight668.7 g/mol
Structural Identifiers
SMILESC1C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)CS1=O)CC2=CC=C(C=C2)O)CCCN=C(N)N)CC(=O)O)C(=O)O
InChIInChI=1S/C26H36N8O11S/c27-26(28)29-7-1-2-15-22(40)30-10-19(36)31-17(9-21(38)39)24(42)34-18(25(43)44)11-46(45)12-20(37)32-16(23(41)33-15)8-13-3-5-14(35)6-4-13/h3-6,15-18,35H,1-2,7-12H2,(H,30,40)(H,31,36)(H,32,37)(H,33,41)(H,34,42)(H,38,39)(H,43,44)(H4,27,28,29)/t15-,16+,17-,18-,46?/m0/s1
InChIKeyDMXRDQJVBMEHPP-OREKCURGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclo(-D-Tyr-Arg-Gly-Asp-Cys(carboxymethyl)-OH) sulfoxide (G4120): A Sulfoxide-Bridged Cyclic RGD Pentapeptide GPIIb/IIIa Antagonist for Thrombosis Research


Cyclo(-D-Tyr-Arg-Gly-Asp-Cys(carboxymethyl)-OH) sulfoxide (CAS 143120-27-8), also designated G4120, is a synthetic cyclic pentapeptide incorporating the Arg-Gly-Asp (RGD) integrin-recognition motif constrained within a sulfoxide-bridged thioether macrocycle [1]. Developed by Genentech and first disclosed in the Journal of Medicinal Chemistry in 1992, this compound acts as a potent, reversible antagonist of the platelet glycoprotein IIb/IIIa (αIIbβ3) integrin receptor, thereby blocking fibrinogen binding and inhibiting platelet aggregation [2]. Its defining structural feature—a sulfoxide (S=O) bridge formed by oxidation of the thioether linkage—distinguishes it from both linear RGD peptides and alternative cyclic RGD congeners, conferring a conformationally constrained 'cupped' presentation of the RGD pharmacophore that underlies its exceptional potency [3].

Why Generic Cyclic or Linear RGD Peptides Cannot Substitute for Cyclo(-D-Tyr-Arg-Gly-Asp-Cys(carboxymethyl)-OH) sulfoxide in Integrin-Targeted Research


Substituting G4120 with a linear RGD peptide or an alternative cyclic RGD variant introduces quantifiable losses in potency, in vivo efficacy, and experimental reproducibility. Linear tetrapeptides such as RGDF (Arg-Gly-Asp-Phe) exhibit approximately 140-fold weaker inhibition of ADP-induced human platelet aggregation (IC50 = 7 μg/mL vs. 0.05 μg/mL for G4120) and require roughly 2,700-fold higher doses to achieve comparable in vivo antithrombotic effect (ID50 ≈ 30 mg/kg vs. 11 μg/kg) [1]. Among cyclic congeners, the sulfoxide bridge of G4120 is critical: the oxidation state of the bridging sulfur atom directly influences conformational constraint and receptor complementarity; thioether-bridged (non-oxidized) precursors studied in the original SAR campaign showed reduced potency relative to the sulfoxide diastereomer ultimately selected as G4120 [2]. Furthermore, another cyclic RGD GPIIb/IIIa antagonist, TP9201, while antithrombotic, lacks the bleeding time prolongation signature of G4120—indicating that even within the same target class, pharmacodynamic profiles are not interchangeable [3]. These structural determinants preclude generic substitution without revalidation of potency, selectivity, and in vivo pharmacology.

Quantitative Comparative Evidence for Cyclo(-D-Tyr-Arg-Gly-Asp-Cys(carboxymethyl)-OH) sulfoxide: Differentiated Potency, Efficacy, and Pharmacodynamic Profile vs. Closest Analogs


Equipotent to Kistrin (Snake Venom Disintegrin) in Fibrinogen-Mediated Platelet Aggregation: A Direct Head-to-Head Benchmark

In a direct head-to-head comparison within the same platelet aggregation assay, G4120 demonstrated equipotency to kistrin—a highly potent, naturally occurring disintegrin isolated from snake venom that served as the gold-standard comparator [1]. Both compounds inhibited fibrinogen-mediated platelet aggregation with an IC50 of 0.15 μM, establishing G4120 as a synthetic peptide capable of matching the potency of a structurally complex natural product while offering advantages of defined chemical synthesis and reproducible lot-to-lot consistency [1].

GPIIb/IIIa antagonism Platelet aggregation inhibition Integrin αIIbβ3

140-Fold Greater Potency Than Linear RGD Tetrapeptide RGDF in Human Platelet Aggregation: Cyclic Constraint Advantage Quantified

G4120 inhibited ADP-induced platelet aggregation in human plasma with an IC50 of 0.05 μg/mL, compared to 7 μg/mL for the linear tetrapeptide RGDF (Arg-Gly-Asp-Phe), representing an approximately 140-fold potency advantage conferred by cyclic conformational constraint [1][2]. In hamster plasma, the differential was even more pronounced: G4120 IC50 = 0.12 μg/mL versus RGDF IC50 = 100 μg/mL, an approximately 830-fold difference [1]. This potency gap is consistent with the established principle that macrocyclization pre-organizes the RGD pharmacophore into the 'cupped' conformation required for high-affinity GPIIb/IIIa binding, reducing the entropic penalty upon receptor engagement [2].

Cyclic vs. linear RGD Conformational constraint Human platelet aggregation

~2,700-Fold Greater In Vivo Antithrombotic Potency Than Linear RGDF: Translational Efficacy Gap Demonstrated in a Hamster Femoral Vein Thrombosis Model

In a standardized hamster femoral vein platelet-rich mural thrombosis model, bolus intravenous injection of G4120 inhibited in vivo thrombus formation with an ID50 of 11 μg/kg [1]. By contrast, the linear tetrapeptide RGDF achieved only 43% inhibition at a dose of 30 mg/kg—approximately 2,700-fold higher on a mass basis—without reaching 50% inhibition, precluding a formal ID50 determination [1]. This in vivo efficacy differential far exceeds the in vitro potency ratio, likely reflecting the superior metabolic stability and sustained receptor occupancy conferred by the cyclic sulfoxide-bridged structure relative to linear peptides susceptible to rapid proteolytic degradation [2].

In vivo antithrombotic efficacy Dose-response Hamster thrombosis model

Differential Bleeding Time Profile vs. TP9201: G4120 Prolongs Bleeding Time While TP9201 Does Not—A Pharmacodynamic Distinction Within the Same Target Class

In a direct comparative study in hamsters, intravenous bolus injection of G4120 at 1 mg/kg prolonged the template bleeding time from a baseline of 38 ± 9 seconds to 1,100 ± 330 seconds, whereas an equivalent 1 mg/kg bolus of TP9201 (another cyclic RGD GPIIb/IIIa antagonist) produced no prolongation of template bleeding time [1]. This stark pharmacodynamic divergence—both compounds inhibiting thrombus formation yet differing in hemostatic impact—demonstrates that not all cyclic RGD GPIIb/IIIa antagonists are functionally equivalent, and that G4120 occupies a distinct position in the efficacy–bleeding risk continuum relevant for experimental model selection [1].

Bleeding time GPIIb/IIIa inhibitor safety TP9201 comparator

High-Affinity GPIIb/IIIa Receptor Binding (Kd = 4 nM) with Species-Dependent Potency: A Dual Consideration for Preclinical Model Selection

G4120 binds to the platelet GPIIb/IIIa receptor with a dissociation constant (Kd) of 4 nM, corresponding to a pKi of 8.4 [1][2]. However, its functional potency in platelet aggregation assays exhibits marked species dependence: IC50 values for ADP-induced aggregation are 0.05 μg/mL (human), 0.12 μg/mL (hamster), and 11 μg/mL (rat)—a ~220-fold span between human and rat plasma [3]. This species variability, attributed to differences in platelet GPIIb/IIIa receptor sequence and/or plasma protein binding across species, is a critical consideration for experimental design: the rat is a relatively resistant species requiring substantially higher concentrations, while human and hamster platelets show comparable sensitivity [3]. While the Kd value alone positions G4120 among high-affinity GPIIb/IIIa ligands, the species-dependent functional potency profile is a distinguishing feature not uniformly documented for alternative antagonists such as eptifibatide or tirofiban in comparable cross-species panels [3].

Receptor binding affinity Species-dependent pharmacology Integrin αIIbβ3 Ki

Synergistic Antithrombotic Interaction with Argatroban: Fractional Combination ID50 Demonstrates More-Than-Additive Efficacy for Combination-Thrombolysis Strategies

In a hamster femoral vein platelet-rich thrombosis model, G4120 and the synthetic thrombin inhibitor argatroban exhibited synergistic antithrombotic effects when co-administered [1]. The ID50 for G4120 alone was 11 μg/kg and for argatroban alone was 2 mg/kg [1]. When combined, the ID50 was achieved with only 3 μg/kg G4120 plus 0.5 mg/kg argatroban—corresponding to an equi-effective fractional combination index of 0.62 (95% CI: 0.50–0.74), where values <1.0 indicate true synergy [1]. Conversely, aspirin (10 mg/kg), heparin (100 U/kg), or their combination produced no significant inhibition in the same model, underscoring the specificity of the G4120–argatroban synergistic pairing [1]. This demonstrated synergy—targeting both platelet GPIIb/IIIa (G4120) and thrombin (argatroban)—provides a mechanistically rational basis for combination strategies that cannot be replicated by substituting G4120 with a less potent or pharmacodynamically distinct antiplatelet agent.

Thrombolysis synergy Argatroban combination Fractional inhibitory dose

Validated Research and Industrial Application Scenarios for Cyclo(-D-Tyr-Arg-Gly-Asp-Cys(carboxymethyl)-OH) sulfoxide Based on Quantitative Comparative Evidence


In Vivo Arterial and Venous Thrombosis Models Requiring Potent, Dose-Dependent GPIIb/IIIa Blockade

G4120 is the antithrombotic agent of choice for hamster, dog, and rodent models of platelet-rich thrombosis where linear RGD peptides such as RGDF fail to achieve meaningful efficacy at tolerable doses. Bolus intravenous injection at 11–20 μg/kg produces 50% inhibition of thrombus formation, compared to >30 mg/kg required for only 43% inhibition with RGDF, as established in the hamster femoral vein thrombosis model [1][2]. Researchers designing preclinical thrombosis studies can confidently select G4120 for robust, reproducible pharmacology at microgram-per-kilogram doses.

Combination Thrombolysis Studies with rt-PA: Enhancing Reperfusion and Preventing Reocclusion

In canine coronary artery thrombolysis models, intravenous G4120 at 0.3 mg/kg reduced time to reflow from 45 to 8 minutes (p = 0.036) and significantly delayed reocclusion (p = 0.001) when administered as an adjunct to rt-PA plus heparin [1]. Endobronchial administration at 0.5 mg/kg reduced time to reflow from 52 to 7 minutes (p = 0.039) and abolished cyclic reocclusion/reflow (p = 0.008) [1]. These quantitatively validated outcomes support G4120 as a reference standard for combination thrombolysis protocols where platelet-mediated rethrombosis is a critical experimental endpoint.

Neointima Formation and Vascular Restenosis Research: Integrin-Dependent Smooth Muscle Cell Migration Inhibition

Continuous intravenous infusion of G4120 via osmotic pump produced dose-dependent inhibition of neointima formation in a hamster carotid artery injury model, with the strongest effect observed when treatment was initiated before vascular injury and maintained throughout the observation period [1]. The reduction in neointima was linked to a decrease in the percentage of proliferating cells in both media (from 16.5 ± 9.7% to 9.9 ± 6.1% on day 1) and intima (from 20.2 ± 7.3% to 13.4 ± 9.0% on day 5) [2]. This application leverages the dual αIIbβ3/αvβ3 integrin antagonism profile of G4120, distinguishing it from αIIbβ3-selective alternatives.

Thrombosis–Hemostasis Interface Studies: Using Bleeding Time Prolongation as a Quantitative Pharmacodynamic Readout

G4120's pronounced and dose-related prolongation of template bleeding time—from 38 ± 9 seconds at baseline to 1,100 ± 330 seconds at 1 mg/kg in hamsters, and from 1.3 ± 0.4 to 12 ± 2 minutes at 100 μg/kg in dogs—makes it uniquely suited as a positive control for studies investigating the relationship between antithrombotic efficacy and hemostatic impairment [1][2]. Unlike TP9201, which inhibits thrombus formation without prolonging bleeding time, G4120 provides a tool for interrogating the thrombosis–hemostasis balance, with the bleeding time serving as an integrated in vivo pharmacodynamic biomarker.

Quote Request

Request a Quote for Cyclo(-D-Tyr-Arg-Gly-Asp-Cys(carboxymethyl)-OH) sulfoxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.